molecular formula C24H24N4O B2634436 1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide CAS No. 1207056-39-0

1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide

Número de catálogo: B2634436
Número CAS: 1207056-39-0
Peso molecular: 384.483
Clave InChI: LUFBADAPXLZSPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline ring, a piperidine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions The piperidine ring is then synthesized and attached to the quinoline ring via a carboxamide linkage

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the quinoline or piperidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinoline can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Case Study:
A study documented the synthesis and biological evaluation of related compounds, demonstrating their ability to inhibit cancer cell growth in vitro. The compounds were shown to target specific kinases involved in cancer progression, suggesting a promising avenue for therapeutic development .

Metabolic Disorders

The compound has potential applications in the treatment of metabolic disorders such as type 2 diabetes mellitus. Its structure allows it to act as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a crucial role in glucose metabolism by preventing the degradation of incretin hormones.

Clinical Relevance:
Clinical trials have indicated that DPP-IV inhibitors can effectively lower blood glucose levels and improve insulin sensitivity in patients with type 2 diabetes. The compound's efficacy as a DPP-IV inhibitor could lead to its use as a therapeutic agent for managing diabetes and related conditions .

Toxicological Studies

Toxicological assessments are essential for determining the safety profile of any new drug candidate. Preliminary studies on related compounds indicate that they possess acceptable safety margins at therapeutic doses. However, further studies are necessary to fully understand the long-term effects and potential side effects associated with this compound.

Mecanismo De Acción

The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with protein receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

    1-(3-cyanoquinolin-4-yl)-N-phenylpiperidine-4-carboxamide: Lacks the 3,5-dimethyl groups on the phenyl ring.

    1-(3-cyanoquinolin-4-yl)-N-(3-methylphenyl)piperidine-4-carboxamide: Has a single methyl group on the phenyl ring.

    1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide: Methyl group is positioned differently on the phenyl ring.

Uniqueness

1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Actividad Biológica

1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural components and biological activities. The compound features a piperidine ring, a cyanoquinoline moiety, and a dimethylphenyl group, contributing to its pharmacological properties. Its molecular formula is C24H24N4O, with a molecular weight of approximately 392.48 g/mol .

Pharmacological Potential

Preliminary studies indicate that this compound exhibits various biological activities, including:

The mechanism by which this compound exerts its effects may involve:

  • Interaction with Biological Targets : The compound's unique functional groups may allow it to interact with various biological targets, influencing pathways related to cell growth and metabolism.
  • Inhibition of Specific Enzymes : As seen with other compounds in its class, it may inhibit key enzymes involved in metabolic pathways or signal transduction.

Case Studies and Experimental Data

  • Anticancer Studies : In studies assessing the anticancer properties of structurally similar compounds, significant inhibition of cell proliferation was noted in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.12 µM against HCT116 cells . While specific IC50 values for our compound are yet to be published, the structural parallels suggest comparable efficacy.
  • DPP-4 Inhibition : Research on DPP-4 inhibitors indicates that these compounds can mitigate diabetic nephropathy and improve glycemic control without significant side effects . If this compound exhibits similar properties, it could serve as a dual-purpose therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
1-(2-cyanoquinolin-4-yl)-N-(3-methylphenyl)piperidine-4-carboxamideStructureDifferent cyano position
N-(3,5-Dimethylphenyl)-piperidine-4-carboxamideStructureLacks cyanoquinoline moiety
1-(3-cyanophenyl)-N-(2-methylphenyl)piperidine-4-carboxamideStructureVariation in aromatic groups

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to similar compounds.

Propiedades

IUPAC Name

1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-16-11-17(2)13-20(12-16)27-24(29)18-7-9-28(10-8-18)23-19(14-25)15-26-22-6-4-3-5-21(22)23/h3-6,11-13,15,18H,7-10H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFBADAPXLZSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.